Cas no 180597-96-0 (3-Fluoropropyl trifluoromethanesulfonate)

3-Fluoropropyl trifluoromethanesulfonate 化学的及び物理的性質
名前と識別子
-
- Methanesulfonic acid,1,1,1-trifluoro-, 3-fluoropropyl ester
- 3-FLUOROPROPYL TRIFLUOROMETHANESULFONATE
- 3-Fluoroprop-1-yl triflate
- PC2905
- 3-FLUOROPROPYL TRIFLUOROMETHANESULPHONATE
- MFCD07784315
- 3-Fluoroprop-1-yl trifluoromethanesulphonate
- AKOS025310289
- CS-0205532
- DTXSID50660173
- A812550
- C4H6F4O3S
- 180597-96-0
- SCHEMBL2013370
- Methanesulfonic acid, 1,1,1-trifluoro-, 3-fluoropropyl ester
- BS-21772
- 3-Fluoropropyltrifluoromethanesulfonate
- 3-Fluoropropyltrifluoromethanesulphonate97%
- 3-Fluoropropyl trifluoromethanesulphonate 97%
- 3-Fluoroprop-1-yltrifluoromethanesulphonate95%
- 3-Fluoroprop-1-yl trifluoromethanesulphonate 95%
- 3-Fluoropropyl trifluoromethanesulfonate
-
- MDL: MFCD07784315
- インチ: InChI=1S/C4H6F4O3S/c5-2-1-3-11-12(9,10)4(6,7)8/h1-3H2
- InChIKey: CFTZHULZUDBHPH-UHFFFAOYSA-N
- ほほえんだ: FCCCOS(C(F)(F)F)(=O)=O
計算された属性
- せいみつぶんしりょう: 209.99700
- どういたいしつりょう: 209.99737787g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- PSA: 51.75000
- LogP: 2.29300
3-Fluoropropyl trifluoromethanesulfonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F600843-500mg |
3-Fluoropropyl trifluoromethanesulfonate |
180597-96-0 | 500mg |
$ 230.00 | 2022-06-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1276202-1g |
3-Fluoropropyl trifluoromethanesulfonate |
180597-96-0 | 95% | 1g |
¥1537 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1276202-25g |
3-Fluoropropyl trifluoromethanesulfonate |
180597-96-0 | 95% | 25g |
¥16042 | 2023-04-15 | |
A2B Chem LLC | AA95881-1g |
3-Fluoropropyl trifluoromethanesulfonate |
180597-96-0 | 92% | 1g |
$148.00 | 2024-04-20 | |
A2B Chem LLC | AA95881-10g |
3-Fluoropropyl trifluoromethanesulfonate |
180597-96-0 | 92% | 10g |
$662.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1276202-5g |
3-Fluoropropyl trifluoromethanesulfonate |
180597-96-0 | 95% | 5g |
¥5278 | 2023-04-15 | |
TRC | F600843-100mg |
3-Fluoropropyl trifluoromethanesulfonate |
180597-96-0 | 100mg |
$ 70.00 | 2022-06-02 | ||
Apollo Scientific | PC2905-5g |
3-Fluoroprop-1-yl trifluoromethanesulphonate |
180597-96-0 | 97% | 5g |
£553.00 | 2025-02-21 | |
abcr | AB229220-5g |
3-Fluoropropyl trifluoromethanesulphonate, 97%; . |
180597-96-0 | 97% | 5g |
€415.80 | 2024-04-18 | |
abcr | AB229220-1g |
3-Fluoropropyl trifluoromethanesulphonate, 97%; . |
180597-96-0 | 97% | 1g |
€138.50 | 2024-04-18 |
3-Fluoropropyl trifluoromethanesulfonate 関連文献
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
3-Fluoropropyl trifluoromethanesulfonateに関する追加情報
3-Fluoropropyl Trifluoromethanesulfonate: A Comprehensive Overview
3-Fluoropropyl Trifluoromethanesulfonate, also known by its CAS number 180597-96-0, is a highly specialized chemical compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is a derivative of trifluoromethanesulfonic acid, featuring a trifluoromethanesulfonyl group attached to a 3-fluoropropyl chain. Its unique structure endows it with exceptional chemical reactivity, making it a valuable reagent in various synthetic processes.
The synthesis of 3-Fluoropropyl Trifluoromethanesulfonate typically involves the reaction of trifluoromethanesulfonyl chloride with 3-fluoropropanol under controlled conditions. This reaction yields the corresponding sulfonate ester, which is highly stable and reactive. Recent studies have highlighted its utility as a fluoride ion source in organocatalytic reactions, where it facilitates the formation of fluorinated organic compounds with high precision.
One of the most notable applications of 3-Fluoropropyl Trifluoromethanesulfonate is in the field of drug discovery. Fluorinated compounds are increasingly sought after due to their unique pharmacokinetic properties, such as improved bioavailability and enhanced metabolic stability. This compound serves as an efficient precursor for the synthesis of fluorinated pharmaceuticals, including potential candidates for anticancer and antiviral therapies.
In addition to its role in drug development, 3-Fluoropropyl Trifluoromethanesulfonate has found applications in materials science, particularly in the synthesis of fluoropolymers and advanced materials with tailored properties. Its ability to undergo controlled fluorination reactions makes it an invaluable tool for researchers working on next-generation materials with applications in electronics, aerospace, and energy storage.
The chemical stability and reactivity of 3-Fluoropropyl Trifluoromethanesulfonate have also been leveraged in catalytic processes. Recent advancements in asymmetric catalysis have demonstrated its potential as a chiral auxiliary, enabling the enantioselective synthesis of complex organic molecules. This development underscores its versatility and importance in modern organic chemistry.
From a structural perspective, 3-Fluoropropyl Trifluoromethanesulfonate consists of a trifluoromethylsulfonyl group (-SO2CF3) attached to a 3-fluoroalkyl chain (-CH2CH2CF2). The trifluoromethylsulfonyl group is highly electron-withdrawing, which enhances the electrophilic character of the adjacent carbon atom. This feature makes the compound highly reactive toward nucleophilic attack, particularly in substitution reactions.
The physical properties of 3-Fluoropropyl Trifluoromethanesulfonate, including its melting point, boiling point, and solubility characteristics, have been extensively studied to optimize its handling and application in various chemical processes. Its high thermal stability allows it to be used under harsh reaction conditions without decomposition, further enhancing its utility in industrial applications.
In terms of safety considerations, while handling 3-Fluoropropyl Trifluoromethanesulfonate, appropriate precautions must be taken due to its reactive nature. Gloves, goggles, and lab coats are recommended to prevent direct contact with the skin or eyes. Proper ventilation should also be ensured to avoid inhalation of any vapors or dust.
The growing demand for fluorinated compounds across diverse industries has positioned 3-Fluoropropyl Trifluoromethanesulfonate as a key intermediate in modern chemical synthesis. Its ability to participate in a wide range of reactions, from nucleophilic substitutions to catalytic processes, continues to drive innovation in both academic and industrial settings.
In conclusion, 3-Fluoropropyl Trifluoromethanesulfonate (CAS No. 180597-96-0) stands out as a versatile and essential compound in contemporary chemistry. Its unique properties and wide-ranging applications make it an indispensable tool for researchers and industry professionals alike. As advancements in synthetic methodologies continue to unfold, this compound is poised to play an even more pivotal role in shaping the future of chemical innovation.
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